molecular formula C14H16N2O B2847204 3-(piperidine-3-carbonyl)-1H-indole CAS No. 1092292-23-3

3-(piperidine-3-carbonyl)-1H-indole

Cat. No.: B2847204
CAS No.: 1092292-23-3
M. Wt: 228.295
InChI Key: WKHIODTZARGTCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Piperidine-3-carbonyl)-1H-indole is a chemical compound that belongs to the class of organic compounds known as indoles. Indoles are characterized by a fused benzene and pyrrole ring structure, and they are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(piperidine-3-carbonyl)-1H-indole typically involves the reaction of piperidine-3-carboxylic acid with indole under specific conditions. One common method is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives in the presence of an acid catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and improved safety.

Chemical Reactions Analysis

Types of Reactions: 3-(Piperidine-3-carbonyl)-1H-indole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Oxidation of this compound can lead to the formation of indole-3-carboxylic acid derivatives.

  • Reduction: Reduction reactions can produce piperidine-3-carboxylic acid derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted indole derivatives.

Scientific Research Applications

3-(Piperidine-3-carbonyl)-1H-indole has several scientific research applications across different fields:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: Indole derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties.

  • Medicine: The compound and its derivatives are explored for their potential therapeutic applications, such as in the treatment of neurological disorders and inflammation.

  • Industry: It is used in the development of new materials with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism by which 3-(piperidine-3-carbonyl)-1H-indole exerts its effects depends on its molecular targets and pathways involved. For example, in biological systems, it may interact with specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

  • Indole-3-carboxylic acid

  • Indole-3-acetic acid

  • Piperidine-3-carboxylic acid

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

1H-indol-3-yl(piperidin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c17-14(10-4-3-7-15-8-10)12-9-16-13-6-2-1-5-11(12)13/h1-2,5-6,9-10,15-16H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKHIODTZARGTCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.